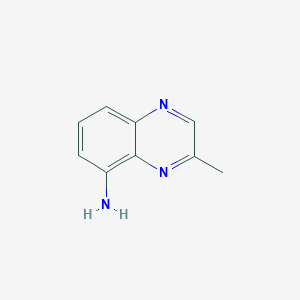

3-Methylquinoxalin-5-amine

Descripción general

Descripción

3-Methylquinoxalin-5-amine is a chemical compound used for various purposes in industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, a solution of 2-methyl-8-nitroquinoxaline in methanol was added dropwise to a 20% aqueous solution of titanium trichloride at 0° C . After the addition, the reaction solution was warmed to room temperature, and the mixture was stirred for another hour .Molecular Structure Analysis

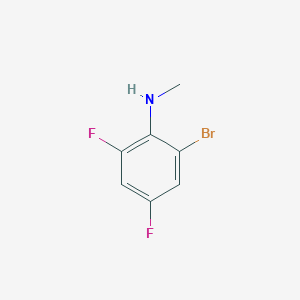

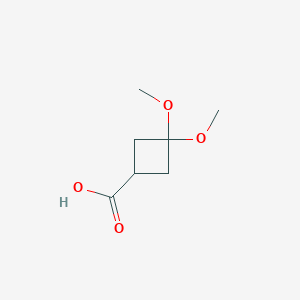

The molecular structure of this compound consists of 12 heavy atoms, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 secondary amine (aromatic) .Chemical Reactions Analysis

Quinoxaline derivatives, including this compound, have been involved in various chemical reactions. For instance, transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 159.19 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

One significant application of 3-Methylquinoxalin-5-amine derivatives is in the synthesis of compounds with optimized antimicrobial activity. Singh et al. (2010) synthesized various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage attached to a benzene ring. These compounds were tested for their antimicrobial activity, showcasing the potential of this compound derivatives in developing new antimicrobial agents (Singh et al., 2010).

Structural Analysis and Potential in Material Science

Another application involves the structural analysis and synthesis of novel compounds with potential uses in material science. Ahoya et al. (2010) isolated two isomers during the reaction between 3-methylquinoxalin-2-one and bis(2-chloroethyl)amine hydrochloride, providing insights into the structural versatility of this compound derivatives and their potential applications in designing new materials with specific properties (Ahoya et al., 2010).

Antiproliferative and Antimicrobial Properties

Gür et al. (2020) explored the antiproliferative and antimicrobial properties of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, highlighting the broad potential of quinoxaline derivatives in biomedical research. These compounds exhibited significant DNA protective ability and antimicrobial activity, indicating their utility in developing new therapeutic strategies (Gür et al., 2020).

Catalysis and Chemical Synthesis

Research also extends into the field of catalysis and chemical synthesis. Shobha et al. (2011) demonstrated the synthesis of 3,4-dihydroquinoxalin-2-amine derivatives through a three-component condensation, using AlKIT-5 catalyst, which is highly active and selective, offering excellent yields. This study illustrates the application of this compound derivatives in catalysis, providing a method for efficient synthesis of complex organic molecules (Shobha et al., 2011).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action:

- Activation of Carbonyl Group:

Biochemical Pathways:

- Dehydration and Product Formation:

Action Environment:

- Environmental Factors:

Análisis Bioquímico

Biochemical Properties

3-Methylquinoxalin-5-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and activation. It interacts with several enzymes, including cytochrome P450 enzymes such as CYP1A2 and CYP3A4 . These interactions can lead to the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, potentially modulating their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to induce apoptosis in cancer cells by targeting VEGFR-2, a receptor involved in cell proliferation and survival . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation. For example, the binding of this compound to cytochrome P450 enzymes results in the inhibition of their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cell signaling pathways without causing significant toxicity . At high doses, this compound can induce toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of metabolites that may have different biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic reactions within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the endoplasmic reticulum, mitochondria, or nucleus can affect its interactions with biomolecules and its overall function .

Propiedades

IUPAC Name |

3-methylquinoxalin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZGIJQANGIGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311246 | |

| Record name | 3-Methyl-5-quinoxalinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19031-43-7 | |

| Record name | 3-Methyl-5-quinoxalinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19031-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-quinoxalinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B1343215.png)

![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)